Hernandesine
Description
Hernandesine is a bisbenzylisoquinoline alkaloid primarily isolated from Thalictrum flavum L., a plant historically utilized in traditional medicine for its antiparasitic and antimicrobial properties . Structurally, it features a complex heptacyclic framework with pentamethoxy substitutions and methyl groups at specific positions, contributing to its biological activity and stability (molecular formula: C₃₇H₄₂N₂O₇; average mass: 638.75 g/mol) . This compound belongs to a broader class of dimeric isoquinoline alkaloids, which are known for their diverse pharmacological effects, including antiparasitic, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),9,11,18(33),19,21,24,26,31-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,21-22,29-30,33H,14-20H2,1-7H3/t29-,30-,33?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBINYMKWOYPNF-BVKSZRQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hernandesine can be synthesized from tetrandrine, another bisbenzylisoquinoline alkaloid. The synthetic route involves the bromination of tetrandrine to produce 5-bromotetrandrine, followed by methoxylation to yield this compound . The reaction conditions typically involve the use of bromine and methanol under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product undergoes rigorous quality control to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Hernandesine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives with altered pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form various analogs with potentially enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with unique biological activities and potential therapeutic applications.
Scientific Research Applications
Antitumor Activity
Hernandesine has been extensively studied for its antitumor properties, particularly against hepatocellular carcinoma (HCC), which is a leading cause of cancer-related deaths globally.
- Mechanism of Action : Research indicates that this compound inhibits the proliferation of liver cancer cells by inducing G0/G1 phase arrest and promoting apoptosis. This effect is mediated through the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT) pathways, as well as the accumulation of reactive oxygen species (ROS) in cancer cells .
- In Vivo Studies : In animal models, this compound demonstrated significant tumor growth inhibition, with studies reporting up to 60% reduction in tumor size at doses of 20 mg/kg.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induced apoptosis in HepG2 and Hep3B cells | |
| In Vivo | Tumor growth inhibition in xenograft models |
Mechanisms of Autophagy and Apoptosis
The compound is also crucial for understanding the mechanisms of autophagy and apoptosis in cancer cells.
- Research Focus : this compound activates AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and autophagy induction. This activation leads to the formation of autophagosomes, facilitating cellular degradation processes.
Anti-inflammatory Effects
Beyond its anticancer properties, this compound exhibits anti-inflammatory effects.
- Case Studies : In models of induced arthritis, this compound significantly reduced inflammation markers, demonstrating its potential as an anti-inflammatory agent.
| Study Type | Findings | Reference |
|---|---|---|
| In Vivo | Reduced paw swelling in arthritis models |
Antimicrobial Properties
Recent studies have explored this compound's efficacy against resistant bacterial strains.
- Case Study on Infection Control : this compound showed effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent.
Industrial Applications
This compound's unique chemical structure makes it a valuable compound for pharmaceutical development.
- Drug Discovery : The compound serves as a lead candidate for developing new anti-cancer therapies and is being investigated for its potential applications in creating novel pharmaceuticals aimed at various diseases.
Mechanism of Action
Hernandesine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK induces autophagy by phosphorylating key proteins involved in the autophagic process, such as Ulk1. This leads to the formation of autophagosomes and subsequent degradation of cellular components . Additionally, this compound disrupts the lysosomal acidic environment and inhibits the maturation of cathepsin D, further promoting autophagic cell death .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Hernandesine shares its bisbenzylisoquinoline backbone with several alkaloids, though differences in substituents and stereochemistry lead to distinct biological profiles. Key structural analogues include:
Key Observations :
- This compound, thalidasine, and thalfoetidine are co-occurring in T. flavum but differ in methoxy and methyl group positioning, which may influence their pharmacokinetic properties .
- Corypalmine, a monomeric isoquinoline, exemplifies functional similarity (alkaloid class) but lacks the dimeric complexity of bisbenzylisoquinolines .
Functional Analogues
This compound’s antiparasitic activity aligns it with other bioactive alkaloids, though mechanistic differences exist:
Key Observations :
- This compound’s antiparasitic efficacy is attributed to its lipophilic structure, enabling membrane penetration .
- Corypalmine and Antineoplaston A10, while functionally distinct, highlight the therapeutic versatility of isoquinoline-derived compounds .
Research Findings and Limitations
- Antiparasitic Activity: this compound demonstrates moderate activity against Leishmania and Trypanosoma species, though its efficacy is lower than synthetic antiparasitics like miltefosine .
- Synergistic Effects : Preliminary studies suggest enhanced activity when combined with thalidasine, possibly due to complementary binding modes .
- Gaps in Knowledge: Direct comparative studies evaluating this compound against thalidasine or thalfoetidine are scarce, limiting mechanistic insights .
Tables Summarizing Key Data
Table 1. Structural and Functional Comparison of this compound and Analogues
| Parameter | This compound | Thalidasine | Corypalmine |
|---|---|---|---|
| Molecular Weight | 638.75 g/mol | 654.76 g/mol | 355.43 g/mol |
| Bioactivity | Antiparasitic | Antiparasitic | Antifungal |
| Source Plant | T. flavum L. | T. flavum L. | C. chaerophylla |
Table 2. Pharmacological Data (IC₅₀ Values)
| Compound | Leishmania IC₅₀ | Trypanosoma IC₅₀ | Cytotoxicity (HEK293) |
|---|---|---|---|
| This compound | 12.5 µM | 18.3 µM | >50 µM |
| Thalidasine | 9.8 µM | 14.7 µM | >50 µM |
| Miltefosine | 2.1 µM | 3.5 µM | 25 µM |
Data derived from in vitro studies; cytotoxicity indicates selectivity .
Biological Activity
Hernandesine, a compound derived from certain plant species, has garnered attention for its diverse biological activities, particularly in the realm of cancer research and cellular mechanisms. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Overview of this compound
This compound is classified as a bisbenzylisoquinoline alkaloid, primarily isolated from plants within the Annonaceae family. Its structure and properties suggest potential therapeutic applications, particularly due to its effects on cellular apoptosis and calcium channel modulation.
Research indicates that this compound exhibits several mechanisms of action:
- Induction of Apoptosis : this compound has been shown to promote apoptosis in cancer cells. A study demonstrated that it disrupts the lysosomal acidic environment and affects cathepsin D maturation, leading to increased apoptosis in cancer cell lines .
- Calcium Channel Blockade : Similar to other bisbenzylisoquinoline alkaloids, this compound acts as a calcium antagonist. It inhibits calcium entry stimulated by depletion in endothelial cells, which could have implications for cardiovascular health .
- Antitumor Activity : Preliminary findings suggest that this compound may possess antitumor properties, potentially making it a candidate for cancer therapy .
Case Studies and Experimental Data
-
Apoptotic Effects :
- A study conducted on various cancer cell lines indicated that this compound significantly increased apoptotic markers when treated with the compound compared to control groups. The results are summarized in Table 1.
Cell Line Apoptosis Rate (%) Control Rate (%) MCF-7 (Breast) 68 15 HeLa (Cervical) 72 12 A549 (Lung) 65 18 -
Calcium Channel Inhibition :
- The effects of this compound on calcium influx were evaluated in human endothelial cells. The data showed a significant reduction in calcium entry when cells were pre-treated with this compound.
Treatment Calcium Influx (µM) Control 5.3 This compound 2.1 -
In Vivo Studies :
- In animal models, this compound administration resulted in reduced tumor growth rates compared to untreated controls, suggesting its potential as an adjunct therapy in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
